methyl 4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate
Description
Methyl 4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate is a pyrazole-derived heterocyclic compound featuring a methyl benzoate group linked via an imine bridge to a 5-oxo-3-phenylpyrazol-4-ylidene moiety. This structure combines aromatic and conjugated systems, making it a candidate for studying electronic properties, bioactivity, or coordination chemistry.
Properties
IUPAC Name |
methyl 4-[(3-oxo-5-phenyl-1,2-dihydropyrazol-4-yl)methylideneamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-24-18(23)13-7-9-14(10-8-13)19-11-15-16(20-21-17(15)22)12-5-3-2-4-6-12/h2-11H,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZCDDRKSWFKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=CC2=C(NNC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a pyrazolone core (5-oxo-3-phenyl-1,5-dihydro-4H-pyrazole) linked to a methyl benzoate moiety via a methyleneamino bridge. Key challenges include:
- Regioselective formation of the 4-ylidene intermediate.
- Efficient conjugation of the pyrazolone and benzoate groups without side reactions.
- Stabilization of the imine linkage under reaction conditions.
Proposed Synthetic Routes
Route 1: Pyrazolone Aldehyde Condensation
This method involves synthesizing 5-oxo-3-phenyl-4H-pyrazole-4-carbaldehyde (A ) followed by condensation with methyl 4-aminobenzoate (B ).
Step 1: Synthesis of 5-Oxo-3-phenyl-4H-pyrazole-4-carbaldehyde
Procedure :
- React phenylhydrazine with ethyl acetoacetate in ethanol under reflux to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
- Oxidize the 4-methyl group to an aldehyde using SeO₂ or IBX (2-iodoxybenzoic acid).
Conditions :
Step 2: Schiff Base Formation
Procedure :
- Mix equimolar amounts of A and B in ethanol with catalytic acetic acid.
- Reflux for 6–8 hours.
Conditions :
Route 2: One-Pot Cyclization and Conjugation
This route integrates pyrazolone formation and benzoate coupling in a single pot.
Step 1: Cyclocondensation
Procedure :
- React phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD) in methanol to form methyl 5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate.
- Decarboxylate the intermediate using HCl/EtOH to yield 5-oxo-3-phenyl-4H-pyrazole.
Conditions :
Step 2: Aminomethylation and Esterification
Procedure :
- Treat the pyrazolone with paraformaldehyde and methyl 4-aminobenzoate in DMF.
- Heat at 100°C for 12 hours.
Conditions :
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 45–60% | 50–65% |
| Reaction Steps | 2 | 2 |
| Purification Complexity | Moderate | High |
| Scalability | Industrial-feasible | Lab-scale optimal |
Mechanistic Insights
Analytical Characterization
Predicted Data (CAS 338975-66-9) :
- Density : 1.27 g/cm³.
- pKa : 8.53.
- Molecular Formula : C₁₈H₁₅N₃O₃.
Theoretical Spectra :
- ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, CH=N), 7.85–7.40 (m, 9H, Ar-H), 3.85 (s, 3H, OCH₃).
- IR (KBr) : 1720 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O pyrazolone), 1620 cm⁻¹ (C=N).
Industrial Considerations
- Cost Efficiency : Route 1 uses cheaper reagents (phenylhydrazine, ethyl acetoacetate) but requires oxidation steps.
- Environmental Impact : DMF in Route 2 poses disposal challenges, favoring Route 1 for greener synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Structural and Functional Analogues
2.1. Methyl 4-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate
This compound (C₂₀H₁₉N₃O₄, MW 365.4 g/mol) differs from the target compound by an ethoxy substituent at the pyrazole’s 3-position. Both compounds retain the methyl benzoate group, suggesting shared reactivity in ester hydrolysis or hydrogen bonding. Purity is reported as ≥95% for the ethoxy analogue .
Table 1: Structural Comparison
*Note: Exact molecular formula for the target compound is inferred based on structural analysis.
2.2. Pyrazole-Based Metal Complexes (e.g., )
Compounds like [4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl)benzamide] incorporate pyrazole cores but replace the benzoate group with carbamothioyl or benzamide functionalities. These substitutions enhance metal-chelating capacity, as seen in their coordination with transition metals (e.g., Co²⁺, Ni²⁺). The target compound’s ester group may limit such interactions but could improve membrane permeability in biological systems .
2.3. Pyranopyrazole Derivatives (e.g., )
Pyranopyrazoles (e.g., 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one) feature fused pyran and pyrazole rings. While structurally distinct, these compounds share the pyrazole motif and are investigated for bioactivity. The target compound’s simpler structure may offer synthetic advantages but reduced complexity for multi-target interactions .
Biological Activity
Methyl 4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate (CAS No. 338975-66-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 321.33 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has been shown to inhibit the proliferation of HL-60 human promyelocytic leukemia cells with an IC50 value of less than 5 μM . This suggests a potent anticancer potential that warrants further exploration.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against certain Gram-positive bacteria and yeasts. The mechanism appears to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
- Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .
Case Studies and Research Findings
A pivotal study investigated the synthesis and biological characterization of related pyrazole derivatives, highlighting their anticancer and antimicrobial properties. The findings indicate that modifications to the pyrazole structure can enhance biological activity .
| Study | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Study A | HL-60 | < 5 | Anticancer |
| Study B | Staphylococcus aureus | N/A | Antimicrobial |
Q & A
Q. What are the optimal reaction conditions for synthesizing methyl 4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate?
The synthesis typically involves multi-step reactions, with critical parameters including solvent choice, temperature, and reaction time. For example, refluxing in ethanol with glacial acetic acid (65°C for 4–8 hours) is a common approach to achieve high yields . Solvent polarity and catalyst selection (e.g., acetic acid for protonation) significantly influence the formation of the Schiff base moiety. Optimization studies should include systematic variation of these parameters, monitored via TLC or HPLC to track intermediate formation .
Q. How can the structure and purity of this compound be confirmed post-synthesis?
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are essential. NMR confirms the presence of characteristic peaks (e.g., ester carbonyl at ~170 ppm in ¹³C NMR), while HPLC quantifies purity (>95% is typical for research-grade material). Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]+ at m/z 369.4) .
Q. What stability considerations are critical for handling this compound?
While specific stability data are limited, analogous pyrazole derivatives are sensitive to prolonged exposure to light, moisture, and acidic/basic conditions. Storage in amber vials under inert gas (N₂ or Ar) at −20°C is recommended. Pre-experiment stability assays (e.g., accelerated degradation studies under varying pH/temperature) are advised to confirm integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from differences in assay conditions (e.g., pH, solvent used for dissolution) or target specificity. To address this:
- Perform dose-response curves across multiple cell lines or enzymatic systems.
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities under standardized conditions.
- Cross-validate findings with structural analogs (e.g., triazole-containing derivatives) to identify structure-activity relationships (SARs) .
Q. What experimental designs are suitable for studying the compound’s interaction with biological targets?
A split-plot design with randomized blocks is recommended. For example:
- Main plots : Target enzymes (e.g., kinases, oxidoreductases).
- Subplots : Concentration gradients of the compound.
- Replicates : Triplicate measurements to account for biological variability. Include positive/negative controls (e.g., known inhibitors or DMSO-only treatments) and use ANOVA for statistical analysis .
Q. What mechanistic hypotheses explain the compound’s biological activity, and how can they be tested?
Hypotheses include:
- Enzyme inhibition : Competitive binding at the active site (test via Lineweaver-Burk plots).
- Receptor modulation : Allosteric effects on G-protein-coupled receptors (GPCRs) (test via cAMP assays).
- Redox activity : Generation of reactive oxygen species (ROS) (test via fluorescent probes like DCFH-DA). Combine in silico docking (e.g., AutoDock Vina) with site-directed mutagenesis of target proteins to validate interaction sites .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
Focus on functional group substitutions:
- Replace the methyl ester with a bioisostere (e.g., carbamate) to improve metabolic stability.
- Introduce hydrophilic groups (e.g., hydroxyl or amine) to enhance solubility.
- Use prodrug strategies (e.g., esterase-sensitive moieties) for targeted release. Monitor changes via ADMET assays (absorption, distribution, metabolism, excretion, toxicity) .
Methodological Frameworks
Q. What theoretical frameworks guide mechanistic studies of this compound?
Link research to molecular docking theory (e.g., lock-and-key vs. induced-fit models) or quantitative structure-activity relationship (QSAR) principles. For example, use Hammett constants to predict electronic effects of substituents on bioactivity .
Q. How should researchers design studies to address conflicting spectral data?
Apply multivariate analysis (e.g., PCA of NMR/IR spectra) to identify batch-to-batch variability. Cross-reference with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in tautomeric forms or stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
